Clozapine
Overview
Description
Clozapine is a tricyclic dibenzodiazepine derivative and an atypical antipsychotic agent. It is primarily used for the treatment of treatment-resistant schizophrenia and to reduce the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder . This compound is known for its superior efficacy in managing both positive and negative symptoms of schizophrenia, making it a valuable option for patients who do not respond to other antipsychotic medications .
Mechanism of Action
Target of Action
Clozapine is a unique antipsychotic that has low D2 receptor affinity and high D1 and D4 receptor activity . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C), adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function.
Mode of Action
This compound’s mode of action involves blocking various receptors. It has a high dissociation constant for D2, which is even higher than dopamine . It has much higher antagonistic activity on cortical and limbic dopamine D4 than D2 receptors . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . The combination of relatively high D1, low D2, and very high 5-HT2 receptor occupancy rates is unique to this compound and may explain its lower propensity for Extrapyramidal side effects .
Pharmacokinetics
This compound is quickly and almost completely absorbed after oral administration with time to maximum plasma concentration (Tmax) of 1.5–2 h . Its bioavailability is only about 27%–50% due to the first-pass metabolism . This compound is approximately 95% bound to plasma proteins . The dosage of this compound is individually adjusted to control the symptoms .
Result of Action
The molecular and cellular effects of this compound’s action include damage to mitochondria and promotion of inflammation in insulin-responsive cells and obesity-associated cell types . These phenomena are closely associated with changes observed in human and animal studies of Metabolic Syndrome (MetS), obesity, insulin resistance, and diabetes .
Action Environment
Environmental factors such as smoking, inflammation indicated by elevated C-reactive protein (CRP), and certain concurrent medications have a significant influence on this compound metabolism . Changes in these factors can alter the plasma levels of this compound, potentially affecting its efficacy and side effect profile .
Biochemical Analysis
Biochemical Properties
Clozapine displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors . This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension .
Cellular Effects
This compound demonstrates superior efficacy in treatment-resistant schizophrenia, but its intracellular mode of action is not completely understood . It has been found to affect metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells .
Molecular Mechanism
This compound displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors . This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to alter sleep in wild-type male laboratory mice . It has also been found to increase grooming behavior as early as 30 weeks of age .
Dosage Effects in Animal Models
In animal models, this compound has been found to have a dose-dependent effect on swimming behavior, with elevated exposure associated with a dramatic increase in the proportion of time spent at the top of the tank .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylthis compound and oxidation to this compound N-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of this compound clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8 and FMO3 .
Transport and Distribution
The median volume of distribution of this compound was calculated to be 508 L (272–1290 L) . This compound is approximately 97% bound to serum proteins .
Subcellular Localization
This compound has been found to induce the phosphorylation of Akt and FoxO3a by the PI3K/Akt pathway and reverse the reduction of the phosphorylated Akt and FoxO3a and the nuclear translocation of FoxO3a evoked by corticosterone .
Preparation Methods
Clozapine can be synthesized through various synthetic routes. One common method involves the reaction of 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine with appropriate reagents under controlled conditions . The process typically includes steps such as chlorination, cyclization, and piperazine substitution. Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Clozapine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound N-oxide, a metabolite with pharmacological activity.
Substitution: Various substitution reactions can modify the chemical structure of this compound, potentially altering its pharmacological effects.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clozapine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Clozapine is often compared with other atypical antipsychotic agents, such as:
Olanzapine: Similar to this compound, olanzapine is effective in treating schizophrenia but has a different side effect profile.
Quetiapine: Quetiapine is used for similar indications but has a lower risk of agranulocytosis compared to this compound.
This compound’s uniqueness lies in its superior efficacy for treatment-resistant schizophrenia and its ability to reduce suicidal behavior, which is not as pronounced in other antipsychotic agents .
Properties
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDBNBUXVUHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022855, DTXSID401020663 | |
Record name | Clozapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clozapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L | |
Record name | Clozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOZAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clozapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors. | |
Record name | Clozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOZAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals from acetone-petroleum ether | |
CAS No. |
5786-21-0, 1333667-72-3 | |
Record name | Clozapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5786-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clozapine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | clozapine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clozapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clozapine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOZAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clozapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-184 °C, 183 - 184 °C | |
Record name | Clozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOZAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clozapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike typical antipsychotics that primarily block dopamine D2 receptors, clozapine exhibits a complex pharmacological profile. It has a relatively low affinity for D2 receptors but shows high affinity for a variety of other receptors including serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D4), muscarinic (M1, M2, M3, M4, M5), adrenergic (α1, α2), and histaminergic (H1) receptors []. This broader receptor binding profile is thought to contribute to its unique efficacy and side effect profile.
A: this compound's antagonism at 5-HT2A receptors is particularly important. By blocking these receptors, this compound is thought to modulate dopamine release in key brain regions, potentially ameliorating both positive and negative symptoms of schizophrenia [].
A: Research indicates that a lower ratio of homovanillic acid (HVA), a dopamine metabolite, to 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite, in cerebrospinal fluid is predictive of a better response to this compound []. This finding suggests that a balance between dopaminergic and serotonergic systems is important for this compound's effectiveness.
ANone: this compound's molecular formula is C18H19ClN4, and its molecular weight is 326.8 g/mol.
A: The cytochrome P450 enzyme CYP1A2 is the major enzyme responsible for this compound metabolism. It plays a significant role in the demethylation of this compound to its major active metabolite, N-desmethylthis compound (northis compound) [].
A: Cigarette smoking induces CYP1A2 activity, leading to increased this compound clearance [, ]. As a result, smokers generally require higher this compound doses compared to nonsmokers to achieve similar plasma concentrations [].
A: Research suggests that clearance of both this compound and its metabolite northis compound decrease exponentially with age in individuals older than 39 years []. This age-related decline in clearance can lead to higher blood concentrations and potentially increase the risk of adverse drug reactions in older patients.
A: Several factors, including poor adherence, sedimentation of the suspension before use, and incomplete dosage, could contribute to lower plasma concentrations of this compound and northis compound when administered as crushed tablets or suspension compared to intact tablets [].
A: this compound is recognized as the only antipsychotic with proven efficacy for treatment-resistant schizophrenia [, , , ]. It has demonstrated superior efficacy in reducing symptoms, producing clinically meaningful improvements, and postponing relapse compared to typical antipsychotics [].
A: Research suggests that shorter duration of illness, later illness onset, and younger age at this compound initiation tend to be associated with a better treatment response [].
ANone: While research is ongoing, some studies point to potential biological predictors of this compound response. These include:
* **Neuroimaging:** Higher prefrontal cortical structural integrity and activity []. * **Cerebrospinal Fluid (CSF):** A lower ratio of the dopamine metabolite HVA to the serotonin metabolite 5-HIAA [, ].
A: While clinical improvement after one month of treatment is associated with a good response [], research indicates that a this compound trial may require up to six months to definitively determine non-response [].
A: this compound carries a risk of agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. To mitigate this risk, stringent monitoring of white blood cell counts is mandatory, particularly during the initial months of treatment [, ].
ANone: Several strategies have been explored in cases of this compound non-response or intolerance, including:
- Identifying reliable biological markers to predict treatment response and personalize this compound therapy [].
- Developing safer and more tolerable this compound alternatives for treatment-resistant schizophrenia [].
- Understanding the long-term effects of this compound treatment and optimizing its use in various patient populations [].
- Exploring the potential of novel drug delivery systems to improve this compound's therapeutic index [].
ANone: Ongoing research efforts are focused on several aspects, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.